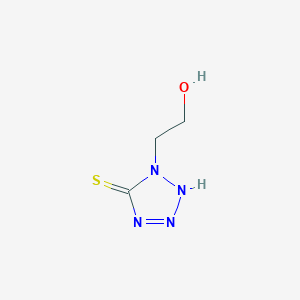

2-(5-Mercaptotetrazole-1-yl)ethanol

Beschreibung

Significance of Heterocyclic Chemical Entities in Modern Chemical Science

Heterocyclic compounds are a vast and essential class of organic molecules that feature a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. ijnrd.orgderpharmachemica.com These compounds are of paramount importance in modern chemical science, particularly in the field of medicinal chemistry. nih.govnumberanalytics.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov Their prevalence stems from their ability to serve as versatile scaffolds in drug design, allowing for the modification of crucial properties like solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This adaptability is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates.

The structural diversity of heterocyclic compounds is a key factor in their widespread application. They are integral components of many biological molecules essential to life, including DNA, RNA, chlorophyll, and hemoglobin. derpharmachemica.com In the realm of synthetic chemistry, advancements in methodologies such as metal-catalyzed cross-coupling reactions have significantly broadened the accessibility to a wide array of functionalized heterocycles. nih.gov This has led to the development of numerous pharmaceuticals for treating a wide spectrum of diseases, including infections, cancer, and neurological disorders. numberanalytics.com The ability of heterocyclic structures to interact with a diverse range of biological targets solidifies their central role in the quest for novel and more effective therapeutic agents. nih.gov

Historical Context and Evolution of Tetrazole Chemistry in Academic Research

The field of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Bladin. nih.gov Despite this early discovery, research into these highly nitrogenous five-membered heterocyclic compounds progressed slowly for several decades, with only about 300 derivatives reported by 1950. nih.gov The tetrazole ring itself can exist in different tautomeric forms, such as 1H- and 2H-tetrazoles, which adds to its chemical complexity. nih.govresearchgate.net

The turning point for tetrazole chemistry came in the 1950s, when their wide-ranging applications in fields like agriculture, biochemistry, and pharmacology began to be recognized. nih.gov A significant breakthrough was the realization that the tetrazolyl group can act as a bioisosteric analogue of the carboxylic acid functional group. benthamdirect.com This is due to their similar pKa values and planar, delocalized electronic systems, which allows the tetrazole moiety to be a metabolically stable substitute in drug design. benthamdirect.comresearchgate.net

This discovery spurred a rapid expansion in tetrazole research. researchgate.net Modern synthetic methods have evolved significantly, with the [3+2] cycloaddition of organic azides and nitriles being one of the most effective routes to obtain tetrazoles. benthamdirect.com Other methods include multicomponent reactions and the use of various catalysts to improve efficiency and yield. researchgate.net The extensive research into tetrazoles has led to their incorporation into numerous active pharmaceutical ingredients with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. researchgate.netbenthamdirect.com

Structural Diversity and Functional Potential of 5-Mercaptotetrazole Derivatives in Contemporary Chemical Research

Within the broader family of tetrazoles, 5-mercaptotetrazole derivatives represent a particularly important subclass. These compounds are characterized by a thiol (-SH) group at the 5-position of the tetrazole ring. The presence of the mercapto group provides a key site for further chemical modification, allowing for the synthesis of a wide variety of substituted tetrazoles. nih.gov Alkylation of the mercapto group is a common strategy to create new derivatives with tailored properties. nih.gov

Research has demonstrated that 5-thio-substituted tetrazole derivatives possess significant biological potential. For instance, various synthesized compounds in this class have shown moderate to effective antibacterial and antifungal activities. nih.gov The versatility of the 5-mercaptotetrazole scaffold has also made it a valuable building block in the synthesis of more complex molecules. A notable example is 2-(5-Mercaptotetrazole-1-yl)ethanol, which serves as a crucial intermediate in the preparation of the beta-lactam antibiotic, Flomoxef. chemicalbook.comimpurity.com Furthermore, this specific derivative has been identified as an inhibitor of vitamin K-dependent glutamylcarboxylase, highlighting its potential for further investigation in biochemical pathways. chemicalbook.comimpurity.com The synthesis of 1-phenyl-5-mercaptotetrazole and its derivatives has also been explored for applications as photographic antifogging agents and corrosion inhibitors for electronic materials, owing to their ability to form protective films. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56610-81-2 |

| Molecular Formula | C₃H₆N₄OS |

| Molecular Weight | 146.17 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 132-138°C |

| Boiling Point (Predicted) | 221.4±42.0 °C |

| Density (Predicted) | 1.76±0.1 g/cm³ |

| Storage Temperature | 2-8°C, Refrigerator |

Data sourced from multiple chemical suppliers and databases. chemicalbook.compharmaffiliates.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS/c8-2-1-7-3(9)4-5-6-7/h8H,1-2H2,(H,4,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYUEQRWYGVUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437877 | |

| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56610-81-2 | |

| Record name | 1,2-Dihydro-1-(2-hydroxyethyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56610-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 5 Mercaptotetrazole 1 Yl Ethanol

Strategic Approaches for the Synthesis of the 5-Mercaptotetrazole Ring System

The construction of the 5-mercaptotetrazole scaffold is the foundational step in synthesizing the title compound. Several robust methods have been established for forming this heterocyclic core, primarily involving the creation of the tetrazole ring from acyclic precursors.

One of the most prevalent strategies is the [3+2] cycloaddition reaction. This approach typically involves reacting a compound containing a nitrile group with an azide (B81097) source. A common variation for producing 5-mercaptotetrazoles starts from thiocyanates, which react with sodium azide in the presence of a catalyst, such as zinc(II) chloride.

Another widely employed method begins with dithiocarbamate (B8719985) or thiourea (B124793) derivatives. For instance, 1-phenyl-5-mercaptotetrazole can be synthesized by the cyclization of the corresponding anilino dithiocarboxylate with sodium azide. google.com Similarly, 1,3-disubstituted thioureas can undergo oxidative desulfurization and cyclization with sodium azide to yield 1,5-disubstituted tetrazoles. This transformation highlights the utility of thiourea as a versatile precursor for the tetrazole ring system.

A facile method for preparing a related compound, 5-(2-mercaptoethyl)-1H-tetrazole, involves the cycloaddition of sodium azide to 3,3'-dithiobis(propionitrile), followed by the reductive cleavage of the resulting disulfide bond. nih.gov Although this yields a different isomer, the core strategy of cycloaddition to a nitrile remains a key synthetic tool.

Stereoselective and Regioselective Functionalization at the Tetrazole N-1 Position

A critical challenge in the synthesis of 2-(5-mercaptotetrazole-1-yl)ethanol is controlling the regioselectivity of substitution on the tetrazole ring. The tetrazole anion is an ambident nucleophile, possessing two reactive nitrogen atoms (N-1 and N-2). Alkylation can lead to a mixture of 1,5- and 2,5-disubstituted isomers, necessitating carefully designed protocols to favor the desired N-1 substitution.

Development of N-Alkylation Protocols for Hydroxyethyl (B10761427) Chain Introduction

The most direct method for introducing the hydroxyethyl group is the N-alkylation of a pre-formed 5-mercapto-1H-tetrazole ring with a suitable two-carbon electrophile. Reagents such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide are commonly used for this purpose. The reaction is typically performed in the presence of a base to deprotonate the tetrazole ring, generating the nucleophilic tetrazolate anion.

However, this reaction's significant drawback is the potential formation of two regioisomers. The ratio of N-1 to N-2 alkylation is influenced by several factors, including the nature of the substituent at the C-5 position, the alkylating agent, the solvent, and the counter-ion. For example, studies on the alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide showed the formation of both N-1 and N-2 isomers, with the N-2 isomer being slightly favored. mdpi.com Research into the alkylation of 5-substituted tetrazoles with various alcohols in the presence of boron trifluoride-diethyl ether complex has also been conducted to understand and control regioselectivity. epa.gov

One reported synthesis of the target compound involves treating 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol with aluminum chloride in anisole (B1667542) and dichloromethane (B109758) to remove the t-butyl protecting group, yielding 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol. prepchem.com This indicates a strategy where the hydroxyl group is protected during the initial steps and deprotected later.

Exploration of Novel Cycloaddition and Condensation Routes to N-Substituted Tetrazoles

To circumvent the regioselectivity issues associated with post-formation alkylation, methods that construct the ring with the N-1 substituent already in place are highly valuable. These often involve multicomponent reactions (MCRs) or cycloadditions with substituted precursors.

One such approach is the [2+3] cycloaddition of an isocyanide with an azide. nih.gov By using a hydroxyethyl-substituted isocyanide, this method can, in principle, lead directly to the 1-substituted tetrazole framework.

Another strategy involves using a substituted amine in the initial reaction. For example, a one-pot synthesis could potentially start from 2-aminoethanol, which is first converted to an intermediate that already contains the N-(2-hydroxyethyl) moiety before cyclization to form the tetrazole ring. While specific examples for the title compound are not prevalent, the development of one-pot cycloaddition/alkylation sequences for other tetrazoles demonstrates the feasibility of such an approach. organic-chemistry.org

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes. The formation of the tetrazole ring via the [3+2] cycloaddition of nitriles and azides is believed to proceed through the activation of the nitrile by a Lewis or Brønsted acid. This activation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide anion. The reaction then proceeds through a linear intermediate which cyclizes to form the aromatic tetrazole ring.

In the case of N-alkylation, the reaction is a standard nucleophilic substitution (typically SN2). The tetrazolate anion attacks the electrophilic carbon of the alkylating agent (e.g., 2-chloroethanol). The regiochemical outcome (N-1 vs. N-2 attack) is a complex interplay of electronic and steric effects. The N-2 position is often more nucleophilic, but the N-1 position may be less sterically hindered, and the relative stability of the products also plays a role. Computational studies have been employed to predict the nucleophilicity of the different nitrogen atoms and the stability of the resulting regioisomers to explain the experimental outcomes. mdpi.com

Catalytic Systems and Reaction Conditions Optimization for Enhanced Yields and Purity

| Catalyst Type | Examples | Reaction | Reference |

| Lewis Acids | Zinc(II) salts, Boron Trifluoride Etherate | [3+2] Cycloaddition, N-Alkylation | epa.gov |

| Transition Metals | Cobalt(II) complexes | [3+2] Cycloaddition | |

| Heterogeneous | Nano-Fe3O4, ZSM-5 | [3+2] Cycloaddition |

Interactive Data Table: Catalytic Systems in Tetrazole Synthesis

Reaction conditions are also critical. Solvents like dimethylformamide (DMF) or toluene (B28343) are common, and heating is often required. The choice of base and temperature in N-alkylation reactions can significantly influence the ratio of N-1 and N-2 isomers, allowing for optimization towards the desired product. For instance, in the synthesis of the Flomoxef intermediate, the substitution reaction to introduce the mercaptotetrazole moiety is carefully controlled using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide or benzyltrimethylammonium (B79724) chloride in a water-based system. google.com

Post-Synthetic Modifications and Derivatization Strategies for this compound

The bifunctional nature of this compound allows for a range of subsequent chemical modifications at both the thiol and hydroxyl groups.

The thiol group is nucleophilic and can undergo various transformations. A primary derivatization is S-alkylation to form thioethers. This reaction is central to its use in the synthesis of Flomoxef, where the thiol group displaces a leaving group on the oxacephem core to form the final antibiotic structure. google.comgoogle.com The thiol can also react with in-situ generated thiocarbonyl S-methanides, leading to insertion products. beilstein-journals.org

The terminal hydroxyl group can be modified through esterification or etherification. It can also be activated and converted into a better leaving group, such as a tosylate or a halide, to enable further nucleophilic substitution reactions. This versatility makes the compound a useful linker or building block for more complex molecules in various fields, from pharmaceuticals to materials science. For example, related mercapto-tetrazole ligands have been used to stabilize water-soluble nanocrystals, demonstrating their utility in materials applications. nih.gov

Thiol-Group Reactivity and Derivatives Formation

The chemical behavior of this compound is significantly influenced by its thiol (-SH) group, which is the primary site for a variety of nucleophilic reactions. The thiol exists in tautomeric equilibrium with the thione form, 1-(2-hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione. However, its reactivity, particularly in the deprotonated thiolate form, is well-documented, leading to the formation of various thioether derivatives. This reactivity is central to its application in pharmaceutical synthesis.

A paramount example of the thiol group's reactivity is its role as a key intermediate in the synthesis of Flomoxef, a fourth-generation oxacephem antibiotic. google.comgoogle.com In this process, the thiol group of this compound partakes in a nucleophilic substitution reaction. Typically, the compound is first converted to its sodium salt, sodium 1-(2-hydroxyethyl)tetrazole-5-thiolate, which enhances the nucleophilicity of the sulfur atom. This thiolate then displaces a suitable leaving group, such as a halogen, from the 3-position of the oxacephem core.

For instance, in a one-pot synthesis method, the sodium thiolate is reacted with a 7-alpha-methoxy-7-beta-acylamino-3-chloromethyl-oxacephem intermediate. google.com The thiolate ion attacks the chloromethyl group, displacing the chloride ion and forming a stable thioether linkage. This reaction creates the [(1-(2-hydroxyethyl)tetrazol-5-yl)sulfanylmethyl] side chain at the C-3 position of the antibiotic's core structure, a critical structural motif for its biological activity. google.comgoogle.com

Beyond its application in antibiotic synthesis, the thiol group also demonstrates reactivity towards metal ions. Research has shown that this compound (referred to as Hhmt in the study) can act as a versatile ligand in coordination chemistry. It reacts with Copper(I) halides (CuCl, CuBr, CuI) to form two-dimensional coordination polymers. researchgate.net In these complexes, the deprotonated thiol (hmt⁻) coordinates to the copper ions through its sulfur atom, demonstrating its capacity to form stable bonds with transition metals. researchgate.net

The general reactivity of the thiol group in mercaptotetrazoles extends to various alkylation reactions. beilstein-journals.org These reactions typically proceed via an S-alkylation mechanism where the thiolate attacks an alkyl halide or another electrophile to furnish the corresponding thioether.

Table 1: Key Derivatives from Thiol-Group Reactions

| Derivative Name | Molecular Formula | Reactant/Reaction Type | Significance |

|---|---|---|---|

| Flomoxef | C₁₅H₁₈F₂N₆O₇S₂ | Nucleophilic substitution with a functionalized oxacephem core | A clinically used fourth-generation antibiotic. google.comgoogle.com |

| [Cu(hmt)]n | (C₃H₅N₄OSCu)n | Coordination with Copper(I) ions | A 2D coordination polymer with unique structural properties. researchgate.net |

Hydroxyl-Group Transformations and Derivatives

While the thiol group is the more frequently exploited reactive center in this compound, the primary hydroxyl (-OH) group on the ethyl side chain is also capable of undergoing chemical transformations. The most documented of these is its involvement in protecting group strategies during multi-step syntheses.

Protecting the hydroxyl group is a common tactic to prevent it from interfering with reactions targeting other parts of the molecule, such as the thiol group. A specific example involves the use of a t-butyl ether protecting group. The synthesis of 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol serves as a protected precursor to this compound. prepchem.com This protected intermediate allows for selective manipulations at other positions before the hydroxyl group is regenerated.

The deprotection of this ether derivative to yield the final product is a key hydroxyl-group transformation. This is typically achieved under acidic conditions. For example, treating 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol with aluminum chloride in a suitable solvent system efficiently cleaves the t-butyl ether bond, liberating the primary alcohol to give this compound in good yield. prepchem.com

Although the hydroxyl group is chemically amenable to standard reactions such as esterification or conversion into a better leaving group, youtube.commedcraveonline.com the scientific literature predominantly focuses on the reactivity of the thiol moiety. Consequently, specific examples of ester or other derivatives formed from the hydroxyl group of this particular compound are not widely reported. The synthetic utility of this compound is overwhelmingly centered on its function as a thiol-containing building block for more complex molecules like antibiotics.

Table 2: Derivatives from Hydroxyl-Group Transformations

| Derivative Name | Molecular Formula | Reaction Type | Significance |

|---|---|---|---|

| 1-(2-t-butoxyethyl)-1H-tetrazole-5-thiol | C₇H₁₄N₄OS | Hydroxyl group protection (Ether formation) | A protected intermediate used in the synthesis of this compound. prepchem.com |

Coordination Chemistry and Metal Ion Interactions of 2 5 Mercaptotetrazole 1 Yl Ethanol

Ligand Design Principles and Coordination Potential of Mercaptotetrazole Scaffolds

Mercaptotetrazole scaffolds are a class of ligands that have garnered significant interest in coordination chemistry due to their multifunctional nature. The tetrazole ring itself is rich in nitrogen atoms, providing multiple potential coordination sites. The presence of a mercapto (-SH) group introduces a soft donor atom (sulfur), which exhibits a strong affinity for a variety of metal ions.

The specific design of 2-(5-Mercaptotetrazole-1-yl)ethanol, with its N1-substituted ethanol (B145695) group, influences its coordination potential in several ways. The ethanol tail can participate in hydrogen bonding, contributing to the stability and dimensionality of the resulting supramolecular structures. The deprotonation of the mercapto group to form a thiolate allows for strong, covalent-like bonds with metal centers. The combination of the "hard" nitrogen donors and the "soft" sulfur donor allows this ligand to act as a bridge between different metal ions, facilitating the formation of extended coordination networks. The tautomeric nature of the mercaptotetrazole ring, existing in both thiol and thione forms, further diversifies its potential coordination modes.

Formation and Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes with this compound, denoted hereafter as Hhmt, has been successfully demonstrated, particularly with copper(I) halides. researchgate.net These reactions typically yield crystalline coordination polymers, indicating the ligand's propensity to form extended structures. researchgate.net

Investigation of Coordination Modes (e.g., N,S-chelation, Bridging Coordination)

In its complexes with copper(I), the deprotonated ligand, hmt⁻, exhibits a sophisticated bridging coordination mode. Specifically, it adopts a μ₄-η¹:η¹:ηS² coordination fashion. researchgate.net In this arrangement, the ligand bridges four adjacent copper(I) ions. This is achieved through the coordination of two of the tetrazole nitrogen atoms and the sulfur atom, which itself coordinates to two metal centers. This complex bridging is fundamental to the formation of two-dimensional (2D) network structures. researchgate.net

Influence of Metal Center Identity (Transition Metals, Lanthanides, Actinides) on Coordination Geometry

Current research provides detailed insights primarily into the coordination of this compound with copper(I) ions. In these complexes, the copper(I) centers are integral to the formation of the extended 2D structures. In the absence of halide ions, the copper(I) atoms are directly linked by the μ₄-hmt⁻ ligands. researchgate.net When halide ions (Cl⁻, Br⁻, I⁻) are introduced, the coordination geometry is further influenced. For instance, in a chloride-containing complex, the Cu(I) ions first form a one-dimensional chain with the chloride ions, which is then bridged by the hmt⁻ ligands to create the final 2D structure. researchgate.net

While the coordination chemistry with other transition metals, lanthanides, and actinides is of significant theoretical interest, detailed structural and characterization data for complexes of this compound with these metal centers are not extensively available in the current scientific literature.

Stoichiometry and Stability Constant Determination of Metal-Ligand Adducts

Information regarding the stoichiometry and stability constants for metal-ligand adducts of this compound is not widely reported in the available literature.

Crystallographic Analysis of Coordination Compounds and Supramolecular Assemblies

The crystallographic analysis of copper(I) complexes with this compound reveals the formation of distinct two-dimensional (2D) coordination polymers. researchgate.net

In the complex without a halide, [Cu(hmt)]n, the μ₄-hmt⁻ ligands connect four neighboring Cu(I) atoms, resulting in a 2D layered structure. researchgate.net

The introduction of halide ions leads to variations in the supramolecular assembly. For the complex [Cu₂Cl(hmt)]n, the structure is built from one-dimensional [Cu₄Cl₂] subunit chains that are subsequently linked by the hmt⁻ ligands into a 2D network. researchgate.net The structures of the bromide and iodide analogues, [Cu₄Br(hmt)₃]n and [Cu₄I(hmt)₃]n, also feature 2D arrangements where the hmt⁻ ligand plays a crucial bridging role. researchgate.net

Table 1: Crystallographic Data for Copper(I) Complexes with this compound (hmt)

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|---|

| [Cu(hmt)]n | C₃H₅CuN₄OS | Monoclinic | P2₁/c | 2D layered structure formed by μ₄-hmt⁻ bridging four Cu(I) ions. researchgate.net |

| [Cu₂Cl(hmt)]n | C₃H₅ClCu₂N₄OS | Monoclinic | C2/c | 2D network constructed from 1D [Cu₄Cl₂] chains bridged by μ₄-hmt⁻. researchgate.net |

| [Cu₄Br(hmt)₃]n | C₉H₁₅BrCu₄N₁₂O₃S₃ | Monoclinic | P2₁/n | 2D coordination polymer. researchgate.net |

Solution-Phase Equilibrium Studies of Metal-2-(5-Mercaptotetrazole-1-yl)ethanol Interactions

Detailed solution-phase equilibrium studies, such as potentiometric or spectrophotometric titrations, to determine the stability and speciation of metal complexes with this compound are not extensively documented in the current body of scientific literature.

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| Hhmt / hmt⁻ | This compound |

| [Cu(hmt)]n | catena-Poly[copper(I)-μ₄-(1-(2-hydroxyethyl)-1H-tetrazole-5-thiolato)] |

| [Cu₂Cl(hmt)]n | catena-Poly[[dicopper(I)-μ-chloro-μ₄-(1-(2-hydroxyethyl)-1H-tetrazole-5-thiolato)] |

| [Cu₄Br(hmt)₃]n | catena-Poly[[tetracopper(I)-μ-bromo-tris(μ₄-(1-(2-hydroxyethyl)-1H-tetrazole-5-thiolato))] |

| [Cu₄I(hmt)₃]n | catena-Poly[[tetracopper(I)-μ-iodo-tris(μ₄-(1-(2-hydroxyethyl)-1H-tetrazole-5-thiolato))] |

Theoretical and Computational Investigations of Metal-Ligand Bonding

Theoretical and computational chemistry are powerful tools for elucidating the nature of metal-ligand bonding, providing insights that complement experimental data. For ligands like this compound, which offers multiple potential coordination sites (the tetrazole ring nitrogens, the thiol group, and the hydroxyl group), computational methods can predict binding energies, preferred coordination modes, and the electronic structure of the resulting metal complexes.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of coordination chemistry, DFT is frequently employed to calculate optimized geometries, bond lengths, bond angles, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the stability and reactivity of metal complexes.

A comprehensive DFT study on this compound would theoretically involve:

Optimization of the ligand's geometry to confirm its most stable tautomeric and conformational state.

Modeling of its complexes with various metal ions to predict coordination geometries (e.g., tetrahedral, square planar, octahedral).

Calculation of bonding parameters (e.g., bond lengths and angles between the metal and the ligand's donor atoms).

Analysis of the electronic properties (e.g., charge distribution, HOMO-LUMO gap) of the resulting complexes to assess the nature and strength of the metal-ligand bond.

Without specific studies, a data table for bonding parameters cannot be generated.

Molecular Dynamics Simulations of Ligand-Metal Ion Interactions in Various Media

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In coordination chemistry, MD simulations can provide detailed insights into the dynamic behavior of ligand-metal ion interactions in solution, including the stability of complexes, the role of the solvent, and the dynamics of ligand exchange processes.

A specific molecular dynamics simulation study focusing on the interaction of this compound with metal ions in various media has not been identified in the public research domain.

Generally, MD simulations of metal complexes in aqueous solutions investigate the structure of the hydration shells around the complex and the dynamics of water molecules in the first and second coordination spheres. researchgate.netlammpstube.comrsc.org For a ligand like this compound, MD simulations could be used to:

Examine the conformational flexibility of the hydroxyethyl (B10761427) side chain upon coordination.

Study the stability of the metal-ligand bond in the presence of solvent molecules.

Investigate the potential for the formation of polynuclear complexes or extended networks.

Determine the radial distribution functions (RDFs) for metal-donor and metal-solvent atoms to understand the solution structure. researchgate.netlammpstube.com

The following table illustrates the type of data that would be expected from such an MD study, but it is important to note that this is a hypothetical representation due to the absence of specific literature data for this compound.

Hypothetical Data from MD Simulation of a Metal-[this compound] Complex

| Parameter | Metal-N (tetrazole) | Metal-S (thiol) | Metal-O (solvent) |

| First Peak of RDF (Å) | Data not available | Data not available | Data not available |

| Coordination Number | Data not available | Data not available | Data not available |

Applications of 2 5 Mercaptotetrazole 1 Yl Ethanol in Applied Chemical Research

Mechanisms of Corrosion Inhibition on Metallic Substrates

One of the most significant applications of 2-(5-Mercaptotetrazole-1-yl)ethanol and its derivatives is in the protection of metals, particularly copper and its alloys, from corrosion. The molecule functions as an effective corrosion inhibitor, primarily by forming a protective barrier on the metal's surface. This inhibition is achieved through the adsorption of the molecule onto the metallic substrate, a process driven by the heteroatoms (N, S, O) which act as active centers for interaction.

Adsorption Isotherms and Surface Coverage Studies on Copper and its Alloys

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface and form a stable, dense film. For tetrazole derivatives like this compound, this process involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of copper atoms. mdpi.comsemanticscholar.org This interaction can lead to both physisorption (electrostatic interactions) and chemisorption (covalent bond formation), resulting in a self-assembled monolayer that isolates the metal from the corrosive environment. researchgate.netresearchgate.net

The relationship between the inhibitor concentration and the degree of surface coverage (θ) is often described by adsorption isotherms. Studies on analogous compounds, such as 1-phenyl-5-mercapto-tetrazole (PMT), have shown that the adsorption process often conforms to the Langmuir adsorption isotherm model. researchgate.net This model assumes the formation of a monolayer on a surface with a finite number of identical and equivalent adsorption sites. The degree of surface coverage increases with the inhibitor concentration until a maximum value is reached, corresponding to a complete monolayer. The strong chemical bond formed between 5-mercapto-1-phenyltetrazole and the copper surface has been demonstrated to significantly reduce weight loss in corrosive media. mdpi.com

Table 1: Representative Surface Coverage Data for a Tetrazole-based Inhibitor on Copper in Acidic Medium This table presents illustrative data based on studies of similar tetrazole compounds to demonstrate the relationship between concentration and surface coverage.

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | Inhibition Efficiency (η%) |

| 1 x 10⁻⁵ | 0.44 | 44% |

| 5 x 10⁻⁵ | 0.68 | 68% |

| 1 x 10⁻⁴ | 0.82 | 82% |

| 5 x 10⁻⁴ | 0.89 | 89% |

| 1 x 10⁻³ | 0.91 | 91% |

Data adapted from studies on analogous compounds like 1-phenyl-5-mercapto-tetrazole. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Analysis of Inhibition Efficiency

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are two such powerful methods.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data, plotted as a Tafel curve, provides key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr). In the presence of an effective inhibitor like this compound, the corrosion current density is significantly reduced. Studies on similar molecules like 1-Ethyl-5-Mercapto Tetrazole (EMTT) show that the addition of the inhibitor affects both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, indicating it acts as a mixed-type inhibitor. electrochemsci.org The inhibition efficiency (η%) can be calculated from the corrosion current densities with (i'corr) and without (icorr) the inhibitor.

Table 2: Potentiodynamic Polarization Parameters for Copper in the Presence of an Analogous Tetrazole Inhibitor (EMTT) in 0.5M H₂SO₄

| Inhibitor Conc. (mg/L) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Anodic Slope βa (mV/dec) | Cathodic Slope βc (mV/dec) | Inhibition Efficiency (η%) |

| 0 (Blank) | -198 | 135.5 | 105 | -125 | - |

| 50 | -205 | 45.2 | 98 | -120 | 66.64% |

| 100 | -210 | 28.9 | 95 | -118 | 78.67% |

| 150 | -218 | 21.1 | 92 | -115 | 84.43% |

| 200 | -225 | 15.9 | 89 | -112 | 88.30% |

Data derived from research on 1-Ethyl-5-Mercapto Tetrazole (EMTT), a structurally similar inhibitor. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to alternating current over a range of frequencies. mdpi.com The results are often displayed as a Nyquist plot. For a corroding system, the plot typically shows a semicircle, the diameter of which corresponds to the charge-transfer resistance (Rct). A larger diameter signifies higher resistance to corrosion. The presence of an inhibitor like this compound leads to a significant increase in the Rct value, confirming the formation of an insulating protective film on the metal surface. researchgate.netresearchgate.net This increase in Rct is directly correlated with a higher inhibition efficiency. researchgate.net

Microscopic and Spectroscopic Characterization of Protective Surface Films

To understand the morphology and composition of the protective layer, various surface analysis techniques are employed. While specific studies on this compound are not widely published, research on related mercapto-tetrazoles and mercapto-benzimidazoles provides a clear picture of the expected film characteristics. mdpi.comimec-publications.be

It is understood that inhibitors like 1-phenyl-5-mercaptotetrazole (PMT) form a protective film on copper that can be described as a composite structure, such as a Cu-PMT complex. mdpi.com This film is chemisorbed and can prevent the formation of copper oxides that would otherwise occur in a corrosive environment. mdpi.com Techniques like Scanning Electron Microscopy (SEM) are used to visually inspect the metal surface, showing a much smoother and less damaged morphology after exposure to the corrosive medium containing the inhibitor, compared to the uninhibited surface. electrochemsci.org

Spectroscopic methods such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) would be used to confirm the presence of the inhibitor on the surface and to elucidate the nature of the chemical bonds. researchgate.net For instance, XPS can detect the presence of nitrogen and sulfur from the inhibitor on the copper surface after immersion, while shifts in the binding energies can confirm the formation of Cu-S and Cu-N bonds, providing direct evidence of chemisorption. researchgate.net

Utility as a Chemical Intermediate in Complex Organic Synthesis

Beyond its application in materials protection, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Incorporation into Beta-Lactam Antibiotic Architectures as a Key Precursor

The most prominent role of this compound as a chemical intermediate is in the synthesis of certain beta-lactam antibiotics. chemicalbook.com Beta-lactams, a class of antibiotics that includes penicillins and cephalosporins, are characterized by the four-membered azetidinone ring. nih.govnih.gov They function by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. nih.gov

Specifically, this compound is a known intermediate in the preparation of Flomoxef, a fourth-generation oxacephem antibiotic. chemicalbook.compharmaffiliates.com In the synthesis of Flomoxef, the mercapto-tetrazole moiety is attached at the C-3 position of the cephem nucleus. This side chain is crucial for the antibiotic's spectrum of activity and pharmacokinetic properties. The use of this specific tetrazole derivative highlights the importance of custom-designed heterocyclic intermediates in modern medicinal chemistry to achieve desired therapeutic profiles.

Role in the Synthesis of Other Bioactive Heterocyclic Compounds

The tetrazole ring is a key structural motif in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. Its incorporation into molecules can enhance metabolic stability and improve pharmacological properties. As a substituted tetrazole, this compound is a precursor that can be used in the synthesis of various bioactive heterocyclic compounds.

Research has shown that tetrazole derivatives are used to construct more complex fused heterocyclic systems, such as tetrazolopyrimidines, which have been evaluated for cytotoxic activity. researchgate.net Furthermore, the principles of reacting mercapto-containing heterocycles are applied in the synthesis of diverse bioactive compounds, including thiazole-based hybrids with potential antimicrobial properties. nih.gov The dual functionality of this compound—the reactive thiol group and the hydroxyl group—provides synthetic handles for its incorporation into a wide array of molecular scaffolds, making it a versatile intermediate for developing new therapeutic agents.

Advanced Materials Science Applications of Mercaptotetrazole Derivatives

The unique structural and electronic properties of mercaptotetrazole derivatives make them valuable building blocks for advanced materials. The presence of the thiol (-SH) group allows for strong interactions with metal surfaces, while the nitrogen-rich tetrazole ring offers opportunities for functionalization and imparts specific chemical characteristics.

Surface Modification and Stabilization of Metal Nanoparticles

The high surface-to-volume ratio of metallic nanoparticles (NPs) makes them highly effective in various applications, but also prone to aggregation. nih.gov Surface modification is crucial to ensure their stability in different environments, such as biological fluids with high ionic strengths. nih.gov Mercapto derivatives, including those of tetrazoles, are particularly effective for this purpose.

The thiol group in mercaptotetrazoles forms a strong covalent bond with the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag), creating a protective self-assembled monolayer. nih.gov This monolayer prevents the nanoparticles from clumping together. For instance, studies on 6-mercaptopurine, a related thiol-containing heterocyclic compound, have demonstrated its ability to stabilize gold nanoparticles. nih.gov The stability of these functionalized nanoparticles is influenced by factors like pH and ionic strength, with the charge on the capping molecules playing a vital role in preventing flocculation. nih.gov The general strategy involves ligand exchange, where the initial stabilizing agents used during NP synthesis are replaced with functional molecules like mercaptotetrazole derivatives to impart desired properties. nih.gov This surface functionalization is a key step in preparing nanoparticles for applications in drug delivery, sensing, and catalysis. mdpi.com

Functionalization of Polymeric Matrices for Novel Membrane Technologies (e.g., Anion Exchange Membranes)

Tetrazole derivatives are increasingly used to functionalize polymeric matrices to create advanced membranes for various technologies, including fuel cells and water electrolysis. rsc.orgnih.gov The tetrazole group can be introduced into polymer structures to tune their properties, such as hydrophilicity and ion conductivity. chemrxiv.org

In the field of alkaline water electrolysis, researchers have developed ion-solvating membranes by functionalizing vinyl copolymers with tetrazole pendants. chemrxiv.orgchemrxiv.org This is achieved through a one-step cycloaddition reaction that converts acrylonitrile (B1666552) units in a polymer like poly(styrene-co-acrylonitrile) into tetrazole groups. chemrxiv.orgchemrxiv.org The weak acidity of the tetrazole allows it to become nearly fully ionized in alkaline conditions (e.g., aqueous potassium hydroxide), which promotes electrolyte uptake and high ion conductivity. chemrxiv.orgchemrxiv.org These tetrazole-functionalized membranes have shown remarkable chemical stability, withstanding harsh alkaline environments for thousands of hours, a significant improvement over traditional materials like polybenzimidazole (PBI). rsc.orgchemrxiv.org

Similarly, tetrazole-functionalized cation-exchange membranes have been developed for protein separation. nih.gov By grafting tetrazole-containing polymer brushes onto a regenerated cellulose (B213188) membrane, a high density of functional groups is achieved. nih.gov This results in membranes with a high binding capacity for proteins like lysozyme, and these membranes exhibit unique separation characteristics compared to traditional carboxylic acid-based exchangers. nih.gov

Exploration of Biological Activities for Tetrazole-Based Chemical Scaffolds

The tetrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in over 20 FDA-approved drugs. nih.govtandfonline.com Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antihypertensive effects. nih.govtandfonline.comuq.edu.au The compound this compound itself is known to be a metabolite of the antibiotic Flomoxef and exhibits inhibitory activity against vitamin K-dependent glutamylcarboxylase. impurity.comchemicalbook.com

Investigations into Antimicrobial and Antifungal Efficacy

The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. zsmu.edu.ua Tetrazole-based compounds have emerged as a promising class of candidates. The antimicrobial drugs Cefamandole and Ceftezole are cephalosporin (B10832234) antibiotics that contain a tetrazole moiety and inhibit bacterial cell wall synthesis. tandfonline.comajgreenchem.comnih.gov

Research has shown that various synthetic tetrazole derivatives possess significant antimicrobial and antifungal properties. For example, 5-thio-substituted tetrazole derivatives have demonstrated moderate activity against tested microorganisms. nih.gov Hybrid molecules combining tetrazole with other pharmacophores, such as imides, have yielded compounds with excellent activity against Gram-positive bacteria, including Staphylococcus aureus, with potencies sometimes exceeding that of the reference drug ciprofloxacin. nih.gov The introduction of a tetrazole group into thiourea (B124793) derivatives has also been shown to increase antimicrobial activity. nih.gov

In antifungal studies, certain tetrazole derivatives have shown efficacy against various Candida species. ajgreenchem.com The specific structural modifications, such as the introduction of halogen atoms into the molecule, can significantly enhance the antimicrobial effect. zsmu.edu.ua

| Tetrazole Derivative Class | Target Organism Type | Key Findings | Reference |

|---|---|---|---|

| Imide-tetrazole hybrids | Gram-positive bacteria (e.g., Staphylococci) | Inhibitory concentrations (MIC) in the range of 0.1–3.2 μg/mL, often more effective than Ciprofloxacin. | nih.gov |

| 1-[(tetrazol-5-yl)methyl] indole (B1671886) derivatives | Bacteria and Fungi | Some compounds exhibited potent antibacterial activity, while others showed high activity against tested fungi. | nih.gov |

| 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas | Gram-positive cocci (S. aureus, E. faecalis) | Introduction of a halogen to the aniline (B41778) fragment increases activity. | zsmu.edu.ua |

| Benzimidazole-tetrazole derivatives | Candida species (e.g., C. albicans, C. glabrata) | Some compounds showed greater efficacy than the standard drug fluconazole (B54011) against specific Candida strains. | ajgreenchem.com |

Mechanisms of Bioisosteric Replacement in Medicinal Chemistry Contexts

One of the most significant roles of the tetrazole ring in medicinal chemistry is as a bioisostere for the carboxylic acid group. nih.govbeilstein-journals.org Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to enhance the drug's efficacy or pharmacokinetic profile. drughunter.com

The 5-substituted 1H-tetrazole ring is considered a non-classical bioisostere of carboxylic acid because it has a similar pKa value (acidity) and spatial arrangement. drughunter.com This substitution can lead to several advantages:

Improved Metabolic Stability : The tetrazole ring is more resistant to many metabolic transformations in the liver that carboxylic acids are susceptible to. tandfonline.comresearchgate.net

Enhanced Lipophilicity and Bioavailability : Replacing a carboxylic acid with a tetrazole can increase the molecule's lipophilicity, which may improve its ability to cross biological membranes and enhance oral bioavailability. tandfonline.comdrughunter.com

Increased Potency : The specific geometry and electronic profile of the tetrazole ring can lead to better interactions with biological targets. acs.org A classic example is the angiotensin II receptor antagonist, losartan, where replacing the carboxylic acid with a tetrazole resulted in a 10-fold increase in potency. drughunter.com This improvement was attributed to the tetrazole's acidic NH group being positioned for a more optimal interaction with the receptor. drughunter.com

While tetrazoles offer greater lipophilicity, this does not always translate to better membrane permeability, as their ability to form strong hydrogen bonds can lead to high desolvation energies. drughunter.com Nonetheless, this bioisosteric replacement strategy has proven highly successful and is a key tool in modern drug discovery. uq.edu.auresearchgate.net

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Advantage of Replacement | Reference |

|---|---|---|---|---|

| Acidity (pKa) | ~4.2–4.5 | ~4.5–4.9 | Maintains comparable acidity for target interaction. | drughunter.com |

| Metabolic Stability | Susceptible to various metabolic transformations. | Generally more stable metabolically. | Improves drug half-life and reduces metabolic liabilities. | tandfonline.comresearchgate.net |

| Lipophilicity | Lower | Greater | Can improve oral bioavailability. | tandfonline.comdrughunter.com |

| Receptor Interaction | Planar delocalized system. | Similar planar system, but different geometry/H-bonding. | Can lead to optimized binding and increased potency (e.g., Losartan). | drughunter.comacs.org |

Spectroscopic and Analytical Characterization Methodologies for 2 5 Mercaptotetrazole 1 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(5-Mercaptotetrazole-1-yl)ethanol and its analogs in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons of the ethyl group (—CH₂—CH₂OH) and the N-H proton of the tetrazole ring. The chemical shifts (δ) and coupling constants (J) provide valuable structural information. For instance, the methylene (B1212753) protons adjacent to the nitrogen atom and the hydroxyl group will exhibit characteristic shifts and splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the tetrazole ring, the ethyl group, and the carbon bearing the mercapto group are diagnostic. For example, the carbon atom of the C=S group in the thione tautomer would appear at a significantly different chemical shift compared to the C-SH carbon in the thiol form.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are instrumental in assembling the complete molecular structure. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the ethyl chain. HETCOR spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. These advanced techniques are particularly useful for complex derivatives where simple 1D spectra may be difficult to interpret.

| ¹H NMR Data for a Tetrazole Derivative | |

| Chemical Shift (δ ppm) | Multiplicity |

| 7.99 | d |

| 7.54 | t |

| 17.45 | br |

This table presents typical ¹H NMR data for a phenyl-substituted tetrazole, illustrating the types of signals observed for aromatic and NH protons. rsc.org

| ¹³C NMR Data for a Tetrazole Derivative |

| Chemical Shift (δ ppm) |

| 155.93 |

| 131.84 |

| 129.78 |

| 127.33 |

| 124.63 |

This table shows representative ¹³C NMR data for a phenyl-substituted tetrazole, highlighting the chemical shift for the tetrazole ring carbon. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and insights into molecular structure and bonding.

IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The N-H stretching vibration of the tetrazole ring typically appears around 3100 cm⁻¹. researchgate.net The C=S stretching vibration, if the molecule exists in the thione form, is usually observed in the fingerprint region, often between 1000 and 1300 cm⁻¹. The presence or absence of a weak S-H stretching band around 2550-2600 cm⁻¹ can help distinguish between the thiol and thione tautomers. researchgate.net Other characteristic peaks include C-N and N=N stretching vibrations of the tetrazole ring. pnrjournal.com

Raman Spectroscopy involves the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the S-H and C=S stretching vibrations can often be clearly identified in Raman spectra. The symmetric vibrations of the tetrazole ring are also typically Raman active. The combination of IR and Raman data provides a more complete picture of the vibrational landscape of the molecule.

| Typical IR Absorption Frequencies for Tetrazole Derivatives |

| Vibrational Mode |

| O-H stretch (alcohol) |

| N-H stretch |

| C-H stretch (aliphatic) |

| S-H stretch |

| C=N, N=N stretch |

| C=S stretch |

This table summarizes key IR absorption bands expected for this compound and its derivatives. rsc.orgresearchgate.netpnrjournal.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electron Impact (EI-MS) , often coupled with Gas Chromatography (GC-MS), involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. nih.gov The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, fragmentation could involve the loss of the ethanol (B145695) side chain, cleavage of the tetrazole ring with the loss of nitrogen gas (N₂), and other characteristic cleavages. nih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique, typically coupled with Liquid Chromatography (LC-MS), that is well-suited for polar and thermally labile molecules. nih.gov It generally produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. This is particularly useful for confirming the molecular weight of this compound and its derivatives. By adjusting the instrumental parameters, fragmentation can be induced to obtain structural information (MS/MS).

GC-MS is suitable for volatile and thermally stable derivatives, while ESI-MS is preferred for the direct analysis of the more polar and potentially less stable this compound. nih.govijern.com The choice of technique depends on the specific properties of the compound being analyzed.

| Expected Fragmentation in Mass Spectrometry of this compound |

| Fragmentation Process |

| Molecular Ion [M]⁺ |

| Loss of ethanol side chain |

| Loss of N₂ from tetrazole ring |

| α-cleavage of ethanol side chain |

| Dehydration |

This table outlines plausible fragmentation pathways for this compound under mass spectrometric analysis. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the presence of chromophores and conjugated systems.

For this compound, the tetrazole ring and the thione group (C=S) act as chromophores. The spectrum would be expected to show absorption bands corresponding to n → π* and π → π* electronic transitions. uomustansiriyah.edu.iqyoutube.com The n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms, typically occurs at longer wavelengths and has a lower molar absorptivity. The π → π* transition, associated with the double bonds in the tetrazole ring, appears at shorter wavelengths with higher intensity. uomustansiriyah.edu.iq

The position and intensity of these absorption bands can be influenced by the solvent polarity and the pH of the solution. uomustansiriyah.edu.iq For example, a change in pH can lead to the deprotonation of the mercapto or N-H group, causing a shift in the absorption maximum (λ_max). This sensitivity to the chemical environment makes UV-Vis spectroscopy a useful tool for studying tautomeric equilibria and acid-base properties in solution.

| Typical Electronic Transitions for Chromophores in Tetrazole Derivatives |

| Transition |

| n → π |

| π → π |

This table summarizes the expected electronic transitions for the chromophoric groups present in this compound. libretexts.orguomustansiriyah.edu.iqyoutube.com

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

Single Crystal XRD is the gold standard for molecular structure determination. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can unambiguously establish its solid-state structure. This includes confirming the connectivity of the atoms, determining the tautomeric form (thiol vs. thione) present in the crystal lattice, and characterizing intermolecular interactions such as hydrogen bonding.

Powder XRD (PXRD) is used when single crystals are not available. The sample is analyzed as a crystalline powder, which produces a characteristic diffraction pattern. This pattern serves as a fingerprint for a specific crystalline phase and can be used for phase identification and purity assessment. While it does not provide the same level of structural detail as single-crystal XRD, PXRD can be used in conjunction with computational modeling to gain insights into the crystal structure. soton.ac.uk

Thermal Analysis Techniques, Including Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for assessing the thermal stability and decomposition behavior of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about decomposition temperatures, the presence of volatile components (like solvents), and the composition of the final residue. For this compound, a TGA scan would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. The significant nitrogen content of the tetrazole ring suggests that its decomposition could be energetic.

Differential Scanning Calorimetry (DSC) , often used in conjunction with TGA, measures the heat flow into or out of a sample as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes. This provides a more complete picture of the thermal events that occur as the compound is heated.

Future Research Directions and Translational Perspectives for 2 5 Mercaptotetrazole 1 Yl Ethanol

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of tetrazole derivatives, including 2-(5-Mercaptotetrazole-1-yl)ethanol, is an area of continuous research, with a growing emphasis on green chemistry principles. benthamdirect.comeurekaselect.com Traditional synthetic routes often involve multi-step processes and the use of hazardous reagents. Future research will likely focus on developing more sustainable and eco-friendly methodologies to address these challenges.

Key areas of development include:

Water-Mediated and Solvent-Free Reactions: Utilizing water as a solvent or conducting reactions in the absence of a solvent are key tenets of green chemistry. benthamdirect.comeurekaselect.com Research into water-mediated and solvent-free synthesis of tetrazoles is ongoing and shows promise for reducing the environmental impact of their production. benthamdirect.comeurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times. daneshyari.com The application of microwave technology to the synthesis of tetrazole derivatives is an active area of research that can contribute to more efficient and sustainable processes. daneshyari.com

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex molecules by combining three or more reactants in a single step. benthamdirect.com This approach is inherently more atom-economical and can reduce waste generation compared to traditional multi-step syntheses. benthamdirect.com

Catalytic Systems: The use of catalysts, particularly those that are non-toxic and recyclable, is crucial for developing sustainable synthetic methods. Research into novel catalytic systems, such as copper(II) complexes, for the [3+2] cycloaddition reaction to form the tetrazole ring is a promising avenue. jchr.org

Rational Design of Next-Generation Coordination Complexes with Tunable Properties

The nitrogen-rich tetrazole ring and the sulfur atom of the mercapto group in this compound make it an excellent ligand for forming coordination complexes with various metal ions. nih.govpsu.edu These complexes have the potential for a wide range of applications, and future research will focus on the rational design of next-generation materials with precisely controlled properties.

Key research directions include:

Structural Tuning: The properties of coordination polymers can be finely tuned by modifying the ligand structure, the choice of metal ion, and the inclusion of co-ligands or counterions. nih.gov For instance, the use of different anions can influence the crystal structure and the resulting photoluminescent properties of silver(I) coordination compounds. nih.gov

In Situ Synthesis: The in situ hydrothermal synthesis of tetrazole coordination polymers has emerged as a powerful technique for creating novel materials with interesting physical properties, such as second harmonic generation, fluorescence, and ferroelectric behaviors. rsc.org

Multifunctional Ligands: The incorporation of additional functional groups into the this compound scaffold can lead to coordination complexes with multiple functionalities. For example, combining the tetrazole moiety with a photoactive group like BODIPY can result in luminescent materials. nih.gov

Expansion of Applications in Emerging Fields of Materials Science and Engineering

The unique properties of this compound and its derivatives make them promising candidates for a variety of applications in materials science and engineering. lifechemicals.com Future research will likely explore their use in emerging technologies.

Potential application areas include:

Energetic Materials: Tetrazole-based compounds are known for their high nitrogen content and positive heats of formation, making them attractive as energetic materials. researchgate.netmdpi.com Research into the functionalization of tetrazoles aims to balance energetic performance with molecular stability. mdpi.com

Porous Materials for Gas Storage: The ability of tetrazole-based ligands to coordinate with metal ions can be harnessed to create metal-organic frameworks (MOFs) with porous structures. lifechemicals.com These materials have potential applications in gas storage and separation, such as carbon dioxide capture. lifechemicals.com

Functional Polymers: Incorporating the this compound moiety into polymer backbones can lead to the development of new functional materials with tailored properties for specific applications. lifechemicals.com

Integration of Advanced Computational Modeling with Experimental Research

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in chemical research. The integration of advanced computational modeling with experimental studies will be crucial for accelerating the discovery and development of new materials and applications based on this compound.

Key aspects of this integration include:

Predicting Molecular Properties: DFT calculations can be used to predict various molecular properties, such as heats of formation, electronic structure, and thermal stability of tetrazole derivatives. nih.gov This information can guide the synthesis of new compounds with desired characteristics.

Understanding Reaction Mechanisms: Computational studies can provide insights into reaction mechanisms, such as the azide-tetrazole equilibrium in substituted systems. researchgate.net

Investigating Surface Interactions: DFT and Monte Carlo simulations can be employed to study the adsorption and interaction of tetrazole derivatives on metal surfaces, which is relevant for applications like corrosion inhibition. acs.orgnih.gov These studies can help in the rational design of more effective corrosion inhibitors. nih.gov

Exploration of Novel Catalytic and Sensor Applications Based on its Unique Chemical Reactivity

The chemical reactivity of this compound, particularly the presence of the tetrazole ring and the mercapto group, opens up possibilities for its use in catalysis and sensing applications.

Future research in this area may focus on:

Heterogeneous Catalysis: The development of novel heterogeneous catalysts based on tetrazole derivatives is an active area of research. nih.gov These catalysts offer advantages such as easy separation and reusability. nih.gov

Organocatalysis: Functionalized tetrazoles have been shown to act as organocatalysts in certain reactions, such as asymmetric additions to olefins. lifechemicals.com

Chemical Sensors: The ability of the tetrazole moiety to coordinate with metal ions could be exploited in the design of chemical sensors for the detection of specific metal ions. The interaction with the analyte would lead to a measurable change in a physical property, such as fluorescence.

Q & A

Q. How can computational thermodynamics predict the vaporization enthalpy and solubility of this compound in different solvents?

- Methodological Answer : Apply group contribution methods (e.g., Joback-Reid) or quantum mechanical calculations (DFT) to estimate thermodynamic properties. Validate predictions experimentally using calorimetry (e.g., DSC) and solubility assays in ethanol/water mixtures .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing derivatives of this compound?

- Methodological Answer : Use iterative analysis:

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC).

- Compare experimental data with computational predictions (GIAO NMR).

- Re-examine synthesis conditions to rule out impurities or tautomeric interconversions .

Q. How do pH conditions influence the reactivity of the tetrazole and mercapto groups in this compound?

- Methodological Answer : Under acidic conditions (pH < 4), the tetrazole ring undergoes protonation, enhancing electrophilicity. The mercapto group (-SH) deprotonates at pH > 8, forming a thiolate (-S⁻) that participates in nucleophilic reactions. Monitor tautomerism via UV-Vis spectroscopy .

Q. What in silico approaches predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., antimicrobial enzymes). Develop QSAR models based on electronic descriptors (HOMO-LUMO gaps, logP) from DFT calculations .

Q. How to design kinetic studies to evaluate oxidative stability of this compound?

- Methodological Answer : Expose the compound to controlled O₂ levels and track degradation via HPLC. Use Arrhenius plots (25–60°C) to calculate activation energy. Identify oxidation byproducts (e.g., disulfides) via LC-MS .

Q. What role does the mercapto group play in coordinating transition metals (e.g., Cu²⁺, Fe³⁺)?

Q. How can Response Surface Methodology (RSM) optimize extraction yields of this compound from reaction mixtures?

- Methodological Answer : Design a central composite RSM model with variables:

- Solvent ratio (ethanol/water).

- Ultrasonic power (50–200 W).

- Extraction time (10–60 min).

Validate predictions using ANOVA and Pareto charts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.